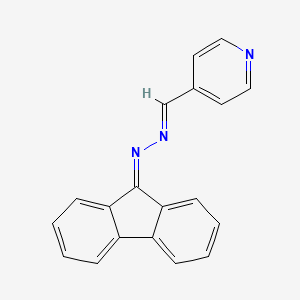

isonicotinaldehyde 9H-fluoren-9-ylidenehydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isonicotinaldehyde 9H-fluoren-9-ylidenehydrazone is a compound of interest due to its potential applications in materials science, particularly in creating organic semiconductors and light-emitting diodes (LEDs). The interest in fluorene derivatives stems from their excellent electronic properties, stability, and ability to undergo various chemical modifications.

Synthesis Analysis

The synthesis of fluorene derivatives involves several key strategies, including aldehyde/ketone-catalyzed C-alkylation, palladium-catalyzed cyclocarbonylation, and aryne annulation. These methods provide pathways to synthesize 9-monoalkylated fluorenes and fluoren-9-ones with high selectivity and yields, offering a foundation for synthesizing compounds like this compound (Chen et al., 2017); (Campo & Larock, 2002); (Worlikar & Larock, 2009).

Molecular Structure Analysis

The molecular structure of fluorene derivatives, including this compound, is characterized by the fluorene core, which offers high photostability and charge transport properties. Studies on similar compounds, such as ambipolar fluoren-9-ylidene malononitrile derivatives, provide insights into the structure-activity relationships, highlighting the significance of substitution patterns on the electronic and optical properties (Estrada & Neckers, 2009).

Chemical Reactions and Properties

Fluorene derivatives participate in a variety of chemical reactions, including N-heterocyclic carbene-catalyzed olefination and nucleophilic addition, demonstrating their versatility in organic synthesis. These reactions allow for the functionalization of the fluorene core, essential for tailoring the properties of derivatives like this compound for specific applications (Ma et al., 2021).

Scientific Research Applications

Synthetic Chemistry and Materials Science

Rotamers Reactivity and Oxidation Studies Rotational isomers of fluorene derivatives demonstrate significant differences in reactivity due to steric hindrances. The study of the reactivities of rotamers provides insights into the oxidation processes of these compounds, which are critical for understanding their potential applications in synthetic organic chemistry and materials science (OkiMichinori & SaitoRyo, 1981).

Green Synthesis Methods Innovative green synthesis methods have been developed for the alkylation of fluorenes, providing a more environmentally friendly approach to creating 9-monoalkylated fluorenes. These methods exhibit high selectivity and broad substrate tolerance, which are advantageous for the synthesis of functionalized fluorenes for use in polymer science and materials chemistry (Jianhui Chen et al., 2017).

Biological Applications

Selective Detection of Metal Ions Fluorene-based Schiff base compounds have been developed for the selective detection of Cr3+ and Al3+ ions. These compounds exhibit significant fluorescence enhancement upon binding to these ions, making them potential candidates for applications in environmental monitoring and bioimaging (M. Tajbakhsh et al., 2018).

Antimycobacterial Activity Some fluorene derivatives have shown promising antimycobacterial activity, suggesting potential applications in the development of new antituberculosis drugs. These compounds, including isonicotinoyl hydrazones, exhibit in vivo activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents (D. Sriram et al., 2005).

Fluorescence Imaging and Sensing

Fluorescence Imaging of Formaldehyde in Living Cells A general reaction-based trigger utilizing 2-aza-Cope reactivity for the detection of formaldehyde has been developed. This strategy enables the creation of fluorescent probes for FA, with potential applications in biological imaging and studying formaldehyde's role in physiological and pathological processes (Kevin J. Bruemmer et al., 2017).

Drug Release and Activation Strategy A novel strategy for drug release and activation involves the light-induced disruption of an acyl hydrazone link, showcasing a proof-of-concept with isoniazid. This approach, employing a ruthenium(II) metal complex, offers a new method for controlled drug delivery and activation, with potential applications in targeted therapy and pharmacology (Edinaira Nunes et al., 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-N-[(E)-pyridin-4-ylmethylideneamino]fluoren-9-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)19(17)22-21-13-14-9-11-20-12-10-14/h1-13H/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEDYVFRMJVHIP-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)

![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)

![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)